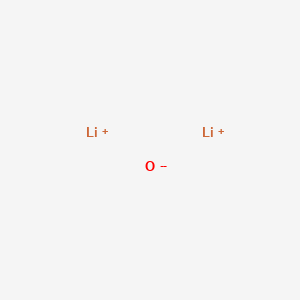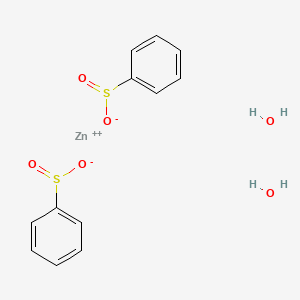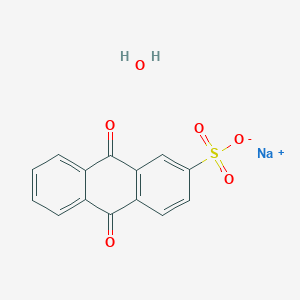
Lithium oxide
説明
It is a white solid that is not specifically important on its own but is often assessed based on its content in various lithium minerals, such as spodumene (LiAlSi₂O₆) which contains 8.03% lithium oxide . This compound is known for its high melting point of 1,438°C and boiling point of 2,600°C .
Synthetic Routes and Reaction Conditions:
Burning Lithium Metal: this compound is produced by burning lithium metal in the presence of oxygen at temperatures above 100°C. The reaction is as follows: [ 4Li + O₂ → 2Li₂O ]
Thermal Decomposition of Lithium Peroxide: Pure this compound can also be obtained by the thermal decomposition of lithium peroxide at 450°C: [ 2Li₂O₂ → 2Li₂O + O₂ ]
Industrial Production Methods:
Solid-State Reaction: This method involves the direct reaction of lithium carbonate with lithium hydroxide at high temperatures to produce this compound.
Co-precipitation Method: This involves the precipitation of lithium compounds from a solution, followed by calcination to obtain this compound.
Types of Reactions:
Hydrolysis: this compound reacts with water to form lithium hydroxide: [ Li₂O + H₂O → 2LiOH ]
Reaction with Carbon Dioxide: this compound reacts with carbon dioxide to form lithium carbonate: [ Li₂O + CO₂ → Li₂CO₃ ]
Common Reagents and Conditions:
Water and Steam: Reacts with this compound to form lithium hydroxide.
Carbon Dioxide: Reacts with this compound to form lithium carbonate.
Major Products:
- Lithium Hydroxide (LiOH)
- Lithium Carbonate (Li₂CO₃)
作用機序
Target of Action
Lithium oxide, also known as dilithium monoxide, primarily targets the neurotransmission and cellular signal transduction mechanisms in the brain . It has been found to inhibit enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK-3β), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Therefore, this compound enhances the activity of BDNF .
Mode of Action
This compound interacts with its targets by inhibiting the activity of certain enzymes . For instance, it decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts the dopamine and glutamate pathways . In the dopamine pathway, this compound decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission . In the glutamate pathway, this compound enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .
Pharmacokinetics
The pharmacokinetics of lithium, the active component in this compound, is linear within the dose regimen used in clinical practice . The typical estimated apparent clearance is 0.909 L/h −1 with 16.4% between-subject variability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily neuroprotective . It preserves neuronal function and improves memory in animal models of dementia . Evidence from worms, flies, and mice points to GSK-3 as the most robust mediator of lithium’s neuroprotective effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, state of charge, and load profile can affect the degradation of lithium-ion batteries . Moreover, leaching of lithium from discharged batteries, as well as its subsequent migration through soil and water, represents serious environmental hazards .
科学的研究の応用
Lithium oxide has a wide range of applications in scientific research:
- Ceramics and Glass: Used as a flux in ceramic glazes to create blues with copper and pinks with cobalt .
- Battery Technology: this compound is a key component in the development of high-energy-density lithium-ion batteries .
- Nuclear Fusion: Used as a tritium breeder material in deuterium-tritium fusion reactors .
- Thermal Barrier Coatings: Investigated for non-destructive emission spectroscopy evaluation and degradation monitoring within thermal barrier coating systems .
類似化合物との比較
- Lithium Peroxide (Li₂O₂)
- Lithium Hydroxide (LiOH)
- Lithium Carbonate (Li₂CO₃)
- Sodium Oxide (Na₂O)
- Potassium Oxide (K₂O)
Comparison:
- Lithium Peroxide: Unlike lithium oxide, lithium peroxide decomposes to this compound and oxygen at high temperatures.
- Lithium Hydroxide: Formed by the reaction of this compound with water, lithium hydroxide is more reactive and used in different applications.
- Lithium Carbonate: Formed by the reaction of this compound with carbon dioxide, lithium carbonate is widely used in the pharmaceutical industry.
- Sodium Oxide and Potassium Oxide: These compounds are similar in structure but differ in reactivity and applications due to the different properties of sodium and potassium compared to lithium .
This compound stands out due to its high melting point, reactivity with water and carbon dioxide, and its crucial role in advanced battery technologies and nuclear fusion research.
特性
IUPAC Name |
dilithium;oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.O/q2*+1;-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJCRWPEOMXPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | lithium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923799 | |
| Record name | Dilithium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White hygroscopic solid; [CHEMINFO] White odorless powder; Decomposes in water; [MSDSonline] | |
| Record name | Lithium oxide (Li2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12142-77-7, 12057-24-8 | |
| Record name | Lithium oxide (LiO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012142777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium oxide (Li2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ON0O9YI0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)






![N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7909349.png)
![(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid](/img/structure/B7909364.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B7909368.png)

![D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7909389.png)

![5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone](/img/structure/B7909402.png)
